![molecular formula C8H10O4 B2832033 Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2503155-27-7](/img/structure/B2832033.png)
Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
“Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate” is a complex organic compound. The bicyclo[2.2.1]heptane core is a common structural motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of similar bicyclo[2.2.1]heptane derivatives often involves Diels-Alder reactions . An organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis
The molecular structure of similar compounds involves a bicyclo[2.2.1]heptane core . This core is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve organocatalytic formal [4 + 2] cycloaddition reactions . These reactions permit rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the parent 7-oxanorbornane is commercially available and its preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis- cyclohexane-1,4-diol .Scientific Research Applications
Synthetic Organic Chemistry
- Diels-Alder Reaction : The compound can serve as a dienophile in Diels-Alder reactions. For instance, it participates in a regioselective Diels-Alder reaction with 2-methylfuran, leading to the formation of a bicyclic system . This reaction is valuable for constructing complex ring structures.
Medicinal Chemistry
- Intermediate for Drug Synthesis : Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate can be used as an intermediate in the synthesis of bioactive compounds. Researchers have exploited similar bicyclic systems as starting materials for the preparation of natural products and pharmaceuticals .
Chemical Biology
- Building Blocks for Sugar Derivatives : These bicyclic compounds, including EN300-27149262, are sometimes referred to as “naked sugars.” They serve as versatile building blocks for the synthesis of sugars, C-nucleosides, and other biologically relevant molecules .
Natural Product Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)5-2-4-3-6(9)7(5)12-4/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAQVMNOMNWTL-XAHCXIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(=O)C1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC(=O)[C@H]1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
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